molecular formula C10H13ClN2 B14880201 3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline

3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline

Cat. No.: B14880201
M. Wt: 196.67 g/mol
InChI Key: GHAMKOFUKOVONK-UHFFFAOYSA-N
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Description

3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline is a heterocyclic organic compound It is characterized by a chlorine atom at the third position and two methyl groups at the sixth position on a tetrahydrocinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloroaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base, followed by cyclization to form the tetrahydrocinnoline ring . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
  • 6,6-Dimethyl-5,6,7,8-tetrahydrocinnoline
  • 3-Chloro-5,6,7,8-tetrahydrocinnoline

Uniqueness

3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline is unique due to the presence of both a chlorine atom and two methyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its stability and make it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

3-chloro-6,6-dimethyl-7,8-dihydro-5H-cinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-10(2)4-3-8-7(6-10)5-9(11)13-12-8/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAMKOFUKOVONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=NN=C(C=C2C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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